molecular formula C8H8Cl2O5S B089668 Disul CAS No. 149-26-8

Disul

Cat. No. B089668
CAS RN: 149-26-8
M. Wt: 287.12 g/mol
InChI Key: HJEINPVZRDJRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Disul” is likely referring to Disulfiram, a medication used to support the treatment of chronic alcoholism . It works by inhibiting the enzyme aldehyde dehydrogenase, causing many of the effects of a hangover to be felt immediately following alcohol consumption .


Synthesis Analysis

Glycosyl disulfides have been exploited as versatile intermediates in carbohydrate synthesis, particularly as glycosyl donors . The continuous development of new methods to construct the disulfide bond at the anomeric centre has been reported .


Molecular Structure Analysis

Disulfiram has a molecular formula of C10H20N2S4 and a molar mass of 296.52 g·mol −1 . It’s IUPAC name is 1,1’-disulfanediylbis ( N, N -diethylmethanethioamide) .


Chemical Reactions Analysis

Disulfide bonds can be cleaved by biothiols, which are the most common moieties applied in designing GSH-responsive NPs . Disulfide bonds are introduced into the polymer chain to connect the prodrug molecules or as a carrier for agent delivery .


Physical And Chemical Properties Analysis

Disulfiram occurs as a white to off-white, odorless powder, soluble in water to the extent of about 20 mg in 100 mL, and in alcohol to the extent of about 3.8 g in 100 mL .

Scientific Research Applications

  • Cancer Treatment : Disulfiram has shown promise in cancer therapy due to its ability to inactivate essential sulfhydryl groups in cancer-promoting proteins, such as protein kinase C, P-glycoprotein (P-gp), and DNA methyltransferases (DNMT) (Brüning & Kast, 2014). It has also demonstrated potential in targeting cancer stem cells, particularly those resistant to cytotoxic chemotherapies (Brüning & Kast, 2014).

  • Cocaine Dependence : Disulfiram is under investigation for its efficacy in treating cocaine dependence. It has been found to alter the pharmacokinetics of cocaine, increasing plasma cocaine concentrations and associated cardiovascular responses, though not significantly altering behavioral responses to cocaine (McCance-Katz, Kosten, & Jatlow, 1998).

  • DNA Interaction : Disulfiram has been found to inhibit DNA topoisomerases, enzymes critical for DNA synthesis and cell proliferation, suggesting potential uses in antineoplastic therapy (Yakisich et al., 2001).

  • Proteasome Inhibition : It has been identified as a proteasome inhibitor, which is crucial for the coordinated expression of cell cycle-regulatory and apoptosis-controlling proteins. This property is especially relevant in cancer cells, where proteasome inhibitors can induce disturbances in protein homeostasis and accumulation of cytotoxic protein aggregates (Wickström et al., 2007).

  • Treatment of HIV Infection : Disulfiram has been evaluated for its ability to activate HIV transcription, potentially useful in strategies to eradicate latent HIV infection (Elliott et al., 2015).

  • Anti-Inflammatory Effects : Disulfiram and its metabolites have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory disorders such as inflammatory bowel disease, type 2 diabetes mellitus, sepsis, uveitis, and osteoarthritis (Guo et al., 2022).

  • Inhibition of Dopamine-β-Hydroxylase : Disulfiram inhibits dopamine-β-hydroxylase, impacting norepinephrine synthesis and potentially affecting neurotransmitter balance (Musacchio et al., 1966).

Safety And Hazards

Disulfiram should never be administered to a patient when he is in a state of alcohol intoxication, or without his full knowledge . It can cause a range of symptoms from flushing, throbbing in the head and neck, a throbbing headache, respiratory difficulty, nausea, copious vomiting, sweating, thirst, chest pain, palpitation, dyspnea, hyperventilation, fast heart rate, low blood pressure, fainting, marked uneasiness, weakness, vertigo, blurred vision, and confusion .

Future Directions

There is ongoing research into the use of disulfide bonds in various applications. For example, MoS2-based analogue switches have the potential to be components for future 6G systems with a high data rate and energy efficiency . Additionally, redox-responsive nanoparticles have been proposed for use in 6G data transmission and networking systems .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O5S/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13/h1-2,5H,3-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEINPVZRDJRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041297
Record name 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disul

CAS RN

149-26-8, 136-78-7
Record name Disul
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disul [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disul
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISUL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYG80OXZ0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disul
Reactant of Route 2
Reactant of Route 2
Disul
Reactant of Route 3
Reactant of Route 3
Disul
Reactant of Route 4
Reactant of Route 4
Disul
Reactant of Route 5
Reactant of Route 5
Disul
Reactant of Route 6
Reactant of Route 6
Disul

Citations

For This Compound
47,000
Citations
RE Menzer, EL Fontanilla, LP Ditman - Bulletin of Environmental …, 1970 - cabdirect.org
In studies in Maryland in 1964-65, disulfoton and phorate were applied to spinach for the control of sucking insects, and the residues of these systemic insecticides in the foliage were …
Number of citations: 35 www.cabdirect.org
W Przychodzeń, J Chojnacki - Heteroatom Chemistry: An …, 2008 - Wiley Online Library
Among sodium N‐alkyl‐4‐chlorobenzo‐hydroxamates treated with bis(phosphothioyl)disul‐fanes >P(S)SSP(S)< (where >P(S) is phosphorothioyl, phosphonothioyl, and phosphinothioyl…
Number of citations: 12 onlinelibrary.wiley.com
O Sortkjaer, K Allermann - Physiologia plantarum, 1972 - Wiley Online Library
Rhizomorph formation in Armillaria mellea (Vahl ex Fr.) Quél. has been studied on a synthetic glucose medium with ethanol and acetate as inducers. Disulfiram (antabuse) inhibited …
Number of citations: 14 onlinelibrary.wiley.com
H Toyoda - Bulletin of the Chemical Society of Japan, 1934 - journal.csj.jp
A new micro-method for the determination of R—S–S–R (Cystine) and R–SH (Cysteine) is described, based on the fact that dimethyl-p-phenylenediamine hydrochloride gives a distinct …
Number of citations: 12 www.journal.csj.jp
BM Rumyantsev, TS Zhuravleva, SB Bibikov… - Zhurnal Fizicheskoj …, 2006 - osti.gov
Photoconducting nanocomposites were obtained by means of monolayer dispersion of crystal molybdenum disulfide and combination of formed nanoparticles with different polymer …
Number of citations: 3 www.osti.gov
JF Cubells - Current Psychiatry Reports, 2006 - search.proquest.com
Aims: To apply cost-effectiveness analysis to the results of a successful trial of disulfiram for treatment of cocaine use in methadone-maintained opioid addicts. Methods: A single-center, …
Number of citations: 2 search.proquest.com
GM Abramova, AM Vorotynov, GA Petrakovskij… - Fizika Tverdogo …, 2004 - osti.gov
The results of studying the electrical, resonance and magnetic properties of the CuCrS{sub 2} intercalated disulfide are presented. It is established that the CuCrS{sub 2} an …
Number of citations: 4 www.osti.gov
K Hotta - Nagoya journal of medical science, 1961 - cabdirect.org
This work was undertaken to see whether the picture of mild CS 2 poisoning depends on a specific or nonspecific adrenal response. The pattern of adrenal function was examined in …
Number of citations: 2 www.cabdirect.org
AD Baskin, AM Kaplan - Textile Research Journal, 1958 - journals.sagepub.com
Phototenderization of cellulosic and synthetic fabrics treated with some vat dyes has been recognized and investigated for many years (2, 3, 6, 7, 8, 9]. Venkataraman [13). in his …
Number of citations: 1 journals.sagepub.com
MI Afanasov, M Dano, PB Fabrichnyj, AS Golub… - Zhurnal …, 2000 - osti.gov
{sup 57}Fe spectra of nanocomposite compound on the basis of molybdenum disulfide containing iron atoms in two valent state Fe(2)/Fe(3)=1.9 simultaneously are investigated. …
Number of citations: 1 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.